molecular formula C17H24N2O2 B6977685 2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide

2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide

Cat. No.: B6977685
M. Wt: 288.4 g/mol
InChI Key: UNLSNDRDJPPETO-UHFFFAOYSA-N
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Description

2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a phenyl group, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-[1-[(2-cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c18-16(20)10-17(21)8-3-9-19(12-17)11-14-4-1-2-5-15(14)13-6-7-13/h1-2,4-5,13,21H,3,6-12H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLSNDRDJPPETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C3CC3)(CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides (e.g., bromine, chlorine), bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield a deoxygenated product.

Scientific Research Applications

2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Cyclopropylphenyl)methyl]piperidine: Lacks the hydroxyl and acetamide groups.

    3-Hydroxypiperidine: Lacks the cyclopropyl and phenyl groups.

    N-Acetylpiperidine: Lacks the cyclopropyl and phenyl groups.

Uniqueness

2-[1-[(2-Cyclopropylphenyl)methyl]-3-hydroxypiperidin-3-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

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